molecular formula C7H7Cl2N B3360031 2-(Dichloromethyl)-4-methylpyridine CAS No. 88237-12-1

2-(Dichloromethyl)-4-methylpyridine

Cat. No.: B3360031
CAS No.: 88237-12-1
M. Wt: 176.04 g/mol
InChI Key: CLXLGGDPMVAAJF-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-4-methylpyridine is an organic compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)-4-methylpyridine typically involves the chlorination of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride. The reaction is carried out under controlled conditions to ensure the selective formation of the dichloromethyl group at the 2-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2-(Dichloromethyl)-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: 2-Methyl-4-methylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dichloromethyl)-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-4-methylpyridine involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or activation .

Comparison with Similar Compounds

    Dichloromethane: A simple dichlorinated methane derivative.

    Chloromethylpyridine: A pyridine derivative with a chloromethyl group.

    Trichloromethylpyridine: A pyridine derivative with a trichloromethyl group.

Comparison: 2-(Dichloromethyl)-4-methylpyridine is unique due to the presence of both a dichloromethyl group and a methyl group on the pyridine ringFor instance, dichloromethane is primarily used as a solvent, while this compound is more versatile in organic synthesis and potential pharmaceutical applications .

Properties

IUPAC Name

2-(dichloromethyl)-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-2-3-10-6(4-5)7(8)9/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXLGGDPMVAAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70523377
Record name 2-(Dichloromethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70523377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88237-12-1
Record name 2-(Dichloromethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70523377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dichloromethyl)-4-methylpyridine
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2-(Dichloromethyl)-4-methylpyridine
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2-(Dichloromethyl)-4-methylpyridine
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2-(Dichloromethyl)-4-methylpyridine
Reactant of Route 5
2-(Dichloromethyl)-4-methylpyridine
Reactant of Route 6
2-(Dichloromethyl)-4-methylpyridine

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